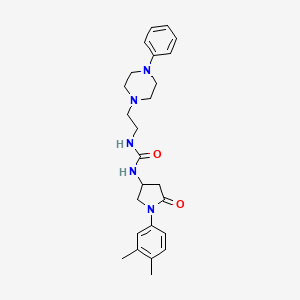

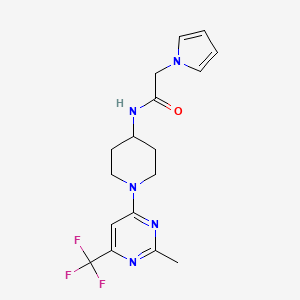

![molecular formula C10H12N4O2 B2934152 Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate CAS No. 2060594-38-7](/img/structure/B2934152.png)

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” is a chemical compound . It is a type of pyrazolo[3,4-d]pyrimidine derivative . The IUPAC name for this compound is methyl 1-isopropyl-1H-pyrazolo [3,4-d]pyrimidine-6-carboxylate .

Molecular Structure Analysis

The molecular structure of “Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” is represented by the formula C10H12N4O2 . The InChI code for this compound is 1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” include a molecular weight of 220.23 .Wissenschaftliche Forschungsanwendungen

Cancer Treatment: CDK2 Inhibition

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate: derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is a promising strategy for cancer therapy, targeting tumor cells selectively. These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values demonstrating their potency .

Antiproliferative Activity Against Leukemia

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against leukemia cell lines . Some derivatives were found to be 8–10 times more potent than the BTK inhibitor ibrutinib, a current therapeutic agent, indicating the potential for these compounds to serve as effective treatments for leukemia .

Broad-Spectrum Antimicrobial Activity

Research has shown that novel pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. They have been tested against various pathogenic organisms, displaying zones of inhibition that suggest their effectiveness as antimicrobial agents . The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values vary according to the pathogen, indicating their potential as targeted antimicrobial treatments .

Enzymatic Inhibitory Activity

The most potent antiproliferative compounds from this class have also demonstrated significant enzymatic inhibitory activity against CDK2/cyclin A2 . This dual activity against cancer cell lines and CDK2 suggests a multifaceted approach to cancer treatment, where the compounds can both inhibit tumor growth and disrupt essential cellular processes .

Apoptosis Induction in Cancer Cells

One of the derivatives, specifically compound 14, has shown to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a desired outcome in cancer treatment as it leads to the elimination of cancer cells without affecting surrounding healthy tissue .

Cell Cycle Progression Alteration

Further investigations into compound 14 revealed its ability to cause significant alterations in cell cycle progression . By disrupting the normal cycle of cell division, this compound can effectively halt the proliferation of cancer cells, providing another layer of therapeutic potential .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is a novel compound that has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, potentially altering its activity and thereby disrupting the normal progression of the cell cycle

Biochemical Pathways

The inhibition of CDK2 by Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate can affect various biochemical pathways related to cell cycle regulation . This can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Result of Action

The primary result of the action of Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle, which is regulated by CDK2 .

Eigenschaften

IUPAC Name |

methyl 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPCMNERGIYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC(=NC=C2C=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

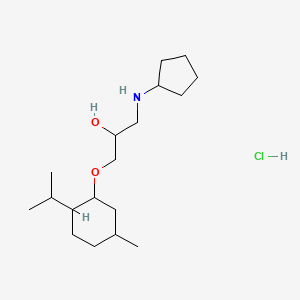

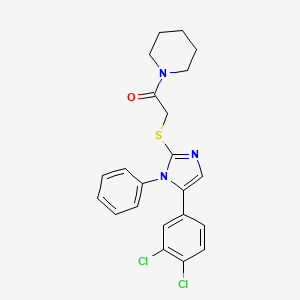

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)

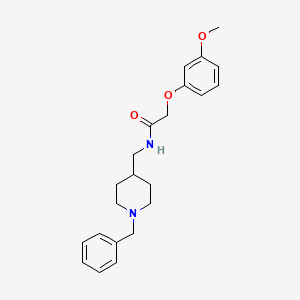

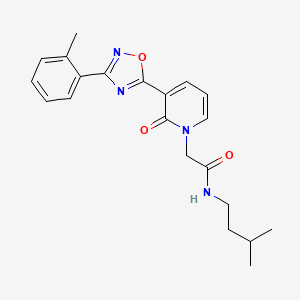

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)

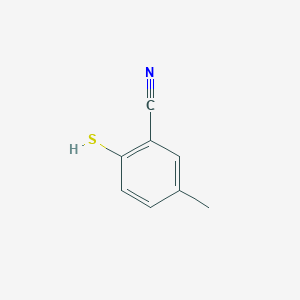

![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)

![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)

![ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2934085.png)

![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)

![3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole](/img/structure/B2934091.png)